molecular formula C15H12N2O3S2 B5595464 N-pyridin-2-ylthiophene-2-carboxamide;thiophene-2-carboxylic acid

N-pyridin-2-ylthiophene-2-carboxamide;thiophene-2-carboxylic acid

Cat. No.: B5595464
M. Wt: 332.4 g/mol
InChI Key: KWOZDWMRPOWLFN-UHFFFAOYSA-N
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Description

N-pyridin-2-ylthiophene-2-carboxamide and thiophene-2-carboxylic acid are compounds that belong to the class of heterocyclic compounds. These compounds are characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-ylthiophene-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete condensation .

Thiophene-2-carboxylic acid can be synthesized through various methods, including the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods

Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-ylthiophene-2-carboxamide and thiophene-2-carboxylic acid undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-pyridin-2-ylthiophene-2-carboxamide and thiophene-2-carboxylic acid have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-pyridin-2-ylthiophene-2-carboxamide and thiophene-2-carboxylic acid involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-2-ylthiophene-2-carboxamide and thiophene-2-carboxylic acid are unique due to their combined structural features of both pyridine and thiophene rings. This combination imparts distinct chemical and biological properties, making them valuable in various applications .

Properties

IUPAC Name

N-pyridin-2-ylthiophene-2-carboxamide;thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS.C5H4O2S/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9;6-5(7)4-2-1-3-8-4/h1-7H,(H,11,12,13);1-3H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOZDWMRPOWLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=CS2.C1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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